molecular formula C8H7BrO4 B2579196 Methyl (Z)-(3-bromo-4-methyl-5-oxofuran-2(5H)-ylidene)ethanoate CAS No. 1451878-28-6

Methyl (Z)-(3-bromo-4-methyl-5-oxofuran-2(5H)-ylidene)ethanoate

Cat. No. B2579196
CAS RN: 1451878-28-6
M. Wt: 247.044
InChI Key: GOKPGZYFWLVXRH-HYXAFXHYSA-N
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Description

Synthesis Analysis

Esters can be made from carboxylic acids and alcohols. The two combine together, losing a molecule of water in the process . This is known as esterification .


Molecular Structure Analysis

Esters have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom .


Chemical Reactions Analysis

Esters can undergo a number of reactions. For example, they can be hydrolyzed in the presence of an acid such as dilute hydrochloric acid or dilute sulfuric acid to produce carboxylic acids and alcohols .


Physical And Chemical Properties Analysis

Esters are polar molecules and have considerably lower boiling points than their isomeric carboxylic acids counterparts . They are also somewhat soluble in water .

Scientific Research Applications

Monoterpenes are naturally occurring compounds found in essential oils. They consist of two linked isoprene units and exhibit diverse pharmacological properties. The basic structure of monoterpenes can be acyclic, monocyclic, or bicyclic. Due to their low molecular weight, many monoterpenes exist in the form of essential oils . Figure 1 illustrates the division of monoterpenes:

!Monoterpene Division

Structural Modifications

The link between biological activity and structural modifications of monoterpenes is crucial. Researchers explore introducing functional groups or modifying existing structures to enhance specific properties. Our compound’s structure can be further optimized for targeted applications.

Safety and Hazards

The safety and hazards of esters can vary widely depending on their specific structures. For example, methyl acetate is a flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness .

properties

IUPAC Name

methyl (2Z)-2-(3-bromo-4-methyl-5-oxofuran-2-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO4/c1-4-7(9)5(13-8(4)11)3-6(10)12-2/h3H,1-2H3/b5-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKPGZYFWLVXRH-HYXAFXHYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=O)OC)OC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(/C(=C/C(=O)OC)/OC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (Z)-(3-bromo-4-methyl-5-oxofuran-2(5H)-ylidene)ethanoate

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